6-MPR Demonstrates a Superior In Vivo Therapeutic Index Compared to 6-MP
In a head-to-head evaluation of purine analogs against Carcinoma 755 in mice, 6-MPR was the only compound among 60 tested that exhibited a therapeutic index clearly greater than that of 6-MP [1]. This indicates a quantifiably superior safety and efficacy window in this model.
| Evidence Dimension | Therapeutic Index (LD10 / Minimum Effective Dose) |
|---|---|
| Target Compound Data | Therapeutic index clearly greater than that of 6-MP (exact value not provided, but qualified as the only superior compound among 60 tested). |
| Comparator Or Baseline | 6-Mercaptopurine (6-MP) |
| Quantified Difference | 6-MPR's therapeutic index was 'clearly greater' than 6-MP's, whereas several other 6-MP derivatives had indices 'of the same magnitude' as 6-MP [1]. |
| Conditions | Carcinoma 755 (Ca-755) solid tumor model in mice; quantitative therapeutic evaluation. |
Why This Matters
This evidence supports the procurement of 6-MPR for in vivo oncology studies where a wider therapeutic window is critical, as it predicts a more favorable risk-benefit profile compared to the parent drug 6-MP.
- [1] National Institutes of Health. (1961). Experimental evaluation of potential anticancer agents. I. Quantitative therapeutic evaluation of certain purine analogs. Cancer Chemotherapy Reports, 21, 1-20. View Source
